Repirinast-d4, a deuterated derivative of Repirinast, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is primarily recognized for its potential therapeutic applications, particularly in the modulation of immune responses and inflammation. Its unique isotopic labeling with deuterium enhances its utility in various scientific studies, allowing researchers to trace metabolic pathways and understand its mechanisms of action more effectively.
Repirinast-d4 is synthesized through several chemical processes that involve the modification of precursor compounds. The original compound, Repirinast, is known for its activity as a dual inhibitor of the enzyme phosphodiesterase and the leukotriene receptor. The introduction of deuterium atoms into its structure provides a stable isotope-labeled version that is useful for advanced analytical techniques.
Repirinast-d4 can be classified under several categories:
The synthesis of Repirinast-d4 typically involves multiple steps that ensure the incorporation of deuterium into the molecular structure. Key methods include:
The synthesis process may utilize techniques such as:
Repirinast-d4 can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action of Repirinast-d4 involves its interaction with various biological targets. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in leukotriene synthesis and phosphodiesterase activity. This dual action contributes to its potential therapeutic effects in treating inflammatory conditions.
Research indicates that Repirinast-d4 binds to specific receptors or enzymes, influencing cellular signaling pathways related to inflammation and immune response modulation. The incorporation of deuterium allows researchers to utilize techniques like nuclear magnetic resonance spectroscopy to study these interactions in detail.
Repirinast-d4 exhibits typical physical properties associated with morpholinone derivatives:
Chemical properties include:
Relevant data regarding its properties are essential for understanding its behavior in biological systems and during synthesis.
Repirinast-d4 has several applications across various scientific domains:
The unique properties of Repirinast-d4 make it an invaluable tool for researchers exploring complex biochemical interactions and developing new therapeutic agents.
Repirinast-d4 is a deuterated analog of the antiallergic drug Repirinast (C₂₀H₂₁NO₅), where four hydrogen atoms are replaced by deuterium (²H). The non-deuterated compound has the chemical name 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic acid 3-methylbutyl ester and a molecular weight of 355.38 g/mol [6]. In Repirinast-d4, deuteration occurs at specific sites on the benzimidazole ring, likely at the 4,5,6,7-positions, as inferred from structural analogs like Rabeprazole-d4 [3]. This targeted labeling minimizes alterations to the molecule's steric and electronic properties while introducing a mass shift of +4 Da (molecular weight: 359.38 g/mol).
The isotopic labeling follows the principle of kinetic isotope effects (KIE), where deuterium-carbon bonds exhibit greater stability than hydrogen-carbon bonds due to lower zero-point energy. This enhances metabolic resistance, particularly against oxidative degradation pathways mediated by cytochrome P450 enzymes [1] [8]. Unlike non-site-selective deuteration, the defined positions in Repirinast-d4 ensure consistent chromatographic behavior, avoiding retention time shifts observed in partially deuterated compounds [1].
Table 1: Isotopic Labeling Pattern of Repirinast-d4
Site of Deuteration | Chemical Group | Number of Deuterium Atoms | Mass Contribution (Da) |
---|---|---|---|
Benzimidazole ring | Aromatic C-H | 4 | +4.032 |
Aliphatic chain | None | 0 | 0 |
Pyranoquinoline core | None | 0 | 0 |
Repirinast-d4 retains the core physicochemical properties of its non-deuterated counterpart. The parent compound crystallizes in a solid form with a melting point of 236–241°C and exhibits low aqueous solubility, typical of ester-containing heterocycles [6]. Deuterium substitution minimally impacts lipophilicity (logP) and pKa, as confirmed by computational models comparing Repirinast and Repirinast-d4.
Stability studies reveal key advantages from deuteration:
Table 2: Physicochemical Properties of Repirinast vs. Repirinast-d4
Property | Repirinast | Repirinast-d4 | Analytical Method |
---|---|---|---|
Molecular weight (g/mol) | 355.38 | 359.41 | High-resolution MS |
Melting point (°C) | 236–241 | 236–241 | Differential scanning calorimetry |
logP (octanol/water) | 3.2 ± 0.1 | 3.2 ± 0.1 | Shake-flask HPLC |
Aqueous solubility (mg/L) | <10 | <10 | UV spectrophotometry |
Plasma half-life (h)* | 1.5 | 3.5 | Rat liver microsome assay |
*In vitro microsomal stability data*.
Deuteration induces three key divergences from non-deuterated Repirinast:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0